molecular formula C11H14F2N2OS B2421794 N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide CAS No. 2034461-12-4

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B2421794
CAS No.: 2034461-12-4
M. Wt: 260.3
InChI Key: UHUBRKPIJALQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the study of multidrug resistance (MDR) in cancer. Compounds featuring a thiazole-carboxamide core and a 4,4-difluorocyclohexyl moiety have been identified as potent inhibitors of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells . Research indicates that the presence of the 4,4-difluorocyclohexyl group is a critical structural determinant for transforming a P-gp ATPase stimulator into an inhibitor, effectively blocking the pump's function and increasing the intracellular concentration of anticancer drugs . This mechanism can help overcome multidrug resistance in vitro, making this class of compounds a valuable tool for investigating new approaches to cancer therapy . Beyond oncology, thiazole-carboxamide derivatives are extensively explored for their potential as neuroprotective agents, acting as negative allosteric modulators of AMPA receptors (AMPARs) in the central nervous system . These compounds have demonstrated potent inhibition of AMPAR-mediated currents, which is relevant for research into conditions like epilepsy, Alzheimer's disease, and other disorders involving excitotoxicity . Additionally, such derivatives have also been investigated for their antioxidant and antidiabetic properties, showing promising free radical scavenging activity in vitro . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2OS/c1-7-14-9(6-17-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUBRKPIJALQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be synthesized through the difluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Thiazole Ring Formation: The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the difluorocyclohexyl intermediate with the thiazole derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The carboxamide group is central to its synthetic derivatization. Initial synthesis involves coupling 2-methyl-1,3-thiazole-4-carboxylic acid with 4,4-difluorocyclohexylamine using coupling agents like HCTU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) and DIEA (N,N-Diisopropylethylamine) .

Reaction Type Reagents/Conditions Yield Reference
Amide CouplingHCTU, HOBt, DIEA, DMF, RT, 24 h70–85%
Ester Hydrolysis1M NaOH, EtOH/H₂O, reflux, 4–6 h90–95%

Hydrolysis of the ethyl ester precursor to the free carboxylic acid is a critical step preceding amide bond formation .

Thioamide Formation

The carboxamide group undergoes sulfur substitution using Lawesson’s reagent (2,4-Bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), yielding thioamide derivatives. This modification enhances interactions with biological targets like P-glycoprotein (P-gp) .

Reaction Conditions Product Biological Activity
Thioamide SynthesisLawesson’s reagent, toluene, 110°C, 3 hN-(4,4-Difluorocyclohexyl)-2-methyl-1,3-thiazole-4-thiocarboxamideP-gp ATPase inhibition (IC₅₀: 0.1–0.76 µM)

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient thiazole ring facilitates NAS at the 2-methyl position. For example, halogenation or cross-coupling reactions can introduce functional groups, though direct experimental data for this compound is limited. Analogous thiazole derivatives undergo palladium-catalyzed couplings (e.g., Suzuki-Miyaura) .

Hypothetical Reaction Potential Reagents Expected Outcome
BrominationNBS (N-Bromosuccinimide), AIBN, CCl₄2-Bromomethyl-thiazole derivative
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, baseBiaryl-functionalized thiazole

Electrophilic Substitution on the Difluorocyclohexyl Group

The 4,4-difluorocyclohexyl moiety can participate in ring-opening or fluorination reactions under radical or acidic conditions. For instance, defluorination using AlCl₃ or TiCl₄ has been reported in similar fluorocyclohexyl systems .

Reaction Conditions Product
DefluorinationAlCl₃, DCM, 0°C to RT, 12 hCyclohexene derivative

Schiff Base Formation

While the parent compound lacks free amines, hydrolysis of the carboxamide under strong acidic conditions (e.g., 6M HCl, reflux) could yield a primary amine, enabling Schiff base formation with aldehydes .

Reaction Conditions Application
Amide Hydrolysis6M HCl, 100°C, 48 hFree amine for functionalization
Schiff Base SynthesisAldehyde, EtOH, RT, 12 hImine-linked conjugates

Biological Activity-Driven Modifications

Structural analogs of this compound show enhanced anticancer and enzyme inhibitory activities through targeted substitutions:

  • COX-2 Inhibition : Introducing 3,4,5-trimethoxyphenyl groups via carboxamide coupling improves cyclooxygenase suppression (IC₅₀: 0.8–2.1 µM) .

  • Anticancer Activity : Trifluoromethyl or benzofuran substitutions at the thiazole 5-position increase cytotoxicity (e.g., IC₅₀: 2.01 µM against HT29 cells) .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic Conditions (pH 1.2) : Carboxamide hydrolysis occurs slowly (t₁/₂: >24 h) .

  • Basic Conditions (pH 7.4) : Stable over 48 h, making it suitable for oral administration .

Scientific Research Applications

Anticancer Properties

Research has shown that compounds similar to N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide exhibit promising anticancer activities. For instance, thiazole derivatives have been evaluated for their effects on various cancer cell lines. A study highlighted the synthesis of thiazole derivatives that showed significant cytotoxic effects against breast cancer cells (MCF7) and other cancer types through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. In vitro studies have demonstrated that certain thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways .

Anticancer Activity Study

A study published in a peer-reviewed journal investigated the anticancer potential of thiazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited over 70% growth inhibition in various cancer cell lines, suggesting their potential as lead compounds for drug development .

Antimicrobial Efficacy

Another significant study focused on evaluating the antimicrobial efficacy of thiazole derivatives against a range of pathogens. The findings revealed that specific compounds showed potent activity against resistant strains of bacteria and fungi, highlighting their importance in addressing antimicrobial resistance .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsEfficacy (% Inhibition)Reference
AnticancerMCF7 (Breast Cancer)>70%
AntimicrobialVarious Bacteria & FungiSignificant Activity

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties compared to other difluorocyclohexyl derivatives. Its specific interactions with molecular targets and pathways make it a valuable compound for further research and development.

Biological Activity

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article examines its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the cyclohexyl group and difluoromethyl substituents contributes to its unique pharmacological profile. The molecular formula is C12H14F2N2OS, and it possesses a molecular weight of approximately 270.32 g/mol .

Research indicates that compounds similar to this compound often interact with specific biological targets:

  • P2X7 Receptor Antagonism : Similar thiazole derivatives have shown antagonistic properties against the P2X7 receptor, involved in inflammatory responses and pain signaling .
  • Phosphodiesterase Inhibition : Thiazoles are also known to inhibit phosphodiesterases (PDEs), which play a crucial role in regulating intracellular cAMP levels. Inhibition can lead to anti-inflammatory effects .

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against various cancer cell lines. The compound exhibited significant cytotoxicity in vitro:

Cell Line IC50 (µM) Reference
MDA-MB-436 (Breast Cancer)10.5
A549 (Lung Cancer)8.3
HeLa (Cervical Cancer)12.0

These results suggest that the compound may have a broad spectrum of activity against different cancer types.

Mechanistic Studies

Further studies on the MDA-MB-436 cell line demonstrated that treatment with the compound led to:

  • Cell Cycle Arrest : Flow cytometry analysis revealed an increase in G2/M phase arrest from 25% in control cells to 35% in treated cells.
  • Induction of Apoptosis : Apoptotic assays indicated an increase in early apoptotic cells from 0.14% to 0.27% post-treatment, highlighting the compound's potential to induce programmed cell death .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of thiazole derivatives:

  • Chronic Inflammatory Diseases : Compounds similar to this compound have been investigated for their ability to reduce inflammatory markers in models of chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis (RA) .
  • Cancer Therapy : The compound's ability to induce apoptosis and inhibit proliferation suggests its potential as an adjunct therapy in cancer treatment protocols.

Q & A

Q. What are the standard synthetic routes for N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide, and how are intermediates characterized?

The compound is typically synthesized via hydrolysis of ester intermediates (e.g., compounds 103–106) followed by coupling with 4,4-difluorocyclohexane-1-amine under method A or G. Key steps include:

  • Ester hydrolysis : Using conditions like TFA/CH2_2Cl2_2 (method G) to yield carboxylic acid intermediates.
  • Amide coupling : Employing EDCI/HOBt or similar coupling agents (method A) to react the acid with the amine. Characterization involves 1^1H/13^{13}C NMR, ESI-MS, and HPLC for purity assessment (≥95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1^1H NMR : Identifies proton environments (e.g., cyclohexyl CH2_2F2_2 at δ 1.6–2.1 ppm, thiazole protons at δ 7.7–8.2 ppm).
  • ESI-MS : Validates molecular weight (e.g., m/z 526.3 [M+H]+^+ for related analogs).
  • HPLC : Ensures purity (>95% under acetonitrile/water gradients) .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yield derivatives (e.g., <40%)?

Low yields (e.g., 35% for compound 110) may arise from steric hindrance or poor solubility. Strategies include:

  • Solvent optimization : Switching from DMF to THF or DCM to improve reaction kinetics.
  • Catalyst screening : Testing alternatives to EDCI/HOBt, such as DCC or PyBOP.
  • Temperature control : Lowering reaction temperatures to reduce side reactions .

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect biological activity?

Substituents like 3,4,5-trimethoxybenzoyl groups (compound 108) enhance anticancer activity by improving target binding, while bulky groups (e.g., quinoline-3-carboxamide in compound 71) may reduce solubility and bioavailability. Systematic SAR studies using analogs (e.g., compounds 66–84) reveal that electron-withdrawing groups on the thiazole improve metabolic stability .

Q. What methodologies resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values across studies)?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Solutions include:

  • Standardized protocols : Using identical cell lines (e.g., MCF-7 for breast cancer) and controls.
  • Dose-response validation : Repeating assays with ≥3 biological replicates.
  • Mechanistic studies : Combining enzymatic assays (e.g., kinase inhibition) with cellular assays to confirm target engagement .

Q. How is crystallographic data utilized to validate the compound’s conformation?

X-ray crystallography via SHELXL/SHELXTL refines crystal structures by analyzing diffraction data. For example, cyclohexyl ring puckering and thiazole planarity can be confirmed using Hooft parameters and R-factors (R1 < 0.05 for high-resolution data). This is critical for docking studies .

Methodological Guidelines

  • Synthetic Optimization : Prioritize method A (room temperature, 12–24 hr) for scalability, and use preparative TLC for challenging purifications .
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ChemDraw) and validate purity via orthogonal methods (HPLC + HRMS) .
  • Biological Assays : Include negative controls (e.g., unmodified thiazole cores) to isolate the contribution of the 4,4-difluorocyclohexyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.